molecular formula C10H8N2O2 B2861246 4-Aminoisoquinoline-3-carboxylic acid CAS No. 1557541-30-6

4-Aminoisoquinoline-3-carboxylic acid

Cat. No.: B2861246
CAS No.: 1557541-30-6
M. Wt: 188.186
InChI Key: AXXDGYYOEPMSLD-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-3-carboxylic acid is a chemical compound that belongs to the isoquinoline family.

Preparation Methods

The synthesis of 4-aminoisoquinoline-3-carboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones under specific conditions. One common method includes using molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, or employing a Friedlander synthesis approach . Industrial production methods may vary, but they often focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

4-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Aminoisoquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits biological activities that make it useful in studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Aminoisoquinoline-3-carboxylic acid can be compared to other similar compounds, such as:

    Chloroquine: Both compounds share a quinoline structure and exhibit antimalarial activity.

    Amodiaquine: Similar in structure and mechanism of action, but with different pharmacokinetic properties.

    Quinoline-4-carboxylic acid: Another related compound with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .

Properties

IUPAC Name

4-aminoisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-7-4-2-1-3-6(7)5-12-9(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDGYYOEPMSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557541-30-6
Record name 4-aminoisoquinoline-3-carboxylic acid
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